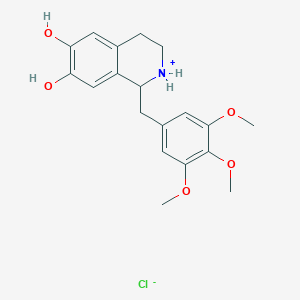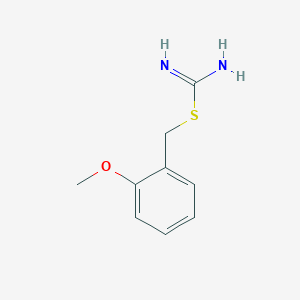![molecular formula C15H23NO2S B231514 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine, also known as Sulfamethazine, is a synthetic sulfonamide antibiotic used in veterinary medicine. It is commonly used to treat bacterial infections in livestock, such as swine, poultry, and cattle. The chemical structure of Sulfamethazine is shown below:
Mécanisme D'action
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and reproduction of bacteria, so inhibiting its synthesis leads to the death of the bacteria.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has been shown to have low toxicity in animals and humans. However, it can cause adverse effects in some individuals, such as allergic reactions and gastrointestinal disturbances. In animals, 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can cause kidney damage if given in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene is a widely used antibiotic in veterinary medicine, and its availability makes it a convenient choice for research studies. However, its use is limited by the development of bacterial resistance. Additionally, 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can interfere with the growth of some bacterial strains, making it unsuitable for certain research studies.
Orientations Futures
1. Development of new antibiotics with improved efficacy and reduced side effects.
2. Study of the mechanisms of bacterial resistance to antibiotics and development of strategies to overcome resistance.
3. Investigation of the potential use of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene in combination with other antibiotics to enhance efficacy.
4. Study of the effects of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene on the microbiome of animals and humans.
5. Investigation of the potential use of 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene in the treatment of other bacterial infections, such as those caused by Mycobacterium tuberculosis.
Méthodes De Synthèse
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base, such as sodium hydroxide. The reaction yields 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene as a white crystalline solid.
Applications De Recherche Scientifique
1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus. 1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidinene has also been used in research to study the mechanisms of bacterial resistance to antibiotics.
Propriétés
Formule moléculaire |
C15H23NO2S |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-7-12(2)10-16(9-11)19(17,18)15-6-5-13(3)14(4)8-15/h5-6,8,11-12H,7,9-10H2,1-4H3 |
Clé InChI |
YXWVNTKNEGLZIE-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C |
SMILES canonique |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)





![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)

